7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to a class of fused polyheterocyclic systems featuring pyrido[3,4-e] fused with triazolo[1,5-a]pyrimidinone, substituted at position 7 with a 4H-1,2,4-triazol-4-yl group. The triazole moiety enhances hydrogen-bonding capacity, while the pyrimidinone core may contribute to planar stacking interactions with biological targets.
Properties
IUPAC Name |
11-(1,2,4-triazol-4-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N8O/c19-9-7-3-11-10-12-4-15-18(10)8(7)1-2-17(9)16-5-13-14-6-16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUPDNDIZVDYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, scale-up processes are designed to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests several pharmacological applications:
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of pyrido[3,4-e]triazolo[1,5-a]pyrimidines have been studied for their ability to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
- Case Study : A study reported that modifications in the triazole ring could enhance the compound's ability to inhibit the MPS1 kinase, a critical regulator of mitosis and a promising target in cancer therapy. The introduction of specific substituents improved the compound's stability and efficacy in cellular assays .
Antimicrobial Activity
The presence of the triazole ring is often associated with antimicrobial properties. Compounds similar to 7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have shown effectiveness against various bacterial strains.
- Research Findings : Studies have demonstrated that triazole derivatives can disrupt microbial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival .
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes that can yield various derivatives with enhanced biological properties.
| Synthetic Route | Description | Yield |
|---|---|---|
| Route A | Condensation of pyridine derivatives with hydrazine and subsequent cyclization | 70% |
| Route B | Alkylation followed by cyclization to form triazole rings | 65% |
Mechanism of Action
The mechanism of action of 7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Substituent Diversity and Structural Modifications
Key analogs differ in substituents at positions 2, 5, and 7, which critically influence physicochemical and pharmacological properties.
Pharmacological and Physicochemical Properties
- Solubility: Amino-substituted derivatives (e.g., 7-Amino-2-isopropyl) exhibit higher aqueous solubility due to protonatable groups, whereas cyclohexyl or nitro substituents () reduce solubility .
- Binding Affinity : The triazole group in the target compound may mimic adenine in ATP-binding pockets, akin to kinase inhibitors. Chlorobenzyl (Compound 33) and trifluoromethyl () groups enhance hydrophobic interactions .
- Metabolic Stability : Fluorinated or methylated analogs (e.g., 2-methyl in ) show improved stability against oxidative metabolism .
Key Research Findings
- Antimicrobial Activity : Schiff base derivatives (e.g., compound 4 in ) demonstrate moderate antifungal activity, comparable to hymexazol .
- Kinase Inhibition : Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines () exhibit isomer-dependent activity, suggesting conformational sensitivity in target binding .
- Anti-Ulcer Potential: Selenium nanoparticle-encapsulated triazolopyrimidinones () show enhanced bioavailability and gastroprotective effects .
Biological Activity
The compound 7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS Number: 932178-59-1) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 268.23 g/mol. The structure features multiple triazole and pyrimidine rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.23 g/mol |
| CAS Number | 932178-59-1 |
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has shown promising results in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, derivatives similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that certain triazole derivatives exhibited IC50 values in the micromolar range against A549 lung cancer cells and other tumor types .
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against a spectrum of pathogens. Triazole-based compounds have been noted for their effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. One study indicated that triazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against several bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is pivotal in drug design. Compounds with specific substitutions on the triazole ring have shown enhanced biological activities. For example:
- Hydroxyl groups at certain positions have been linked to increased binding affinity to target proteins.
- Methyl substitutions have been shown to improve metabolic stability while maintaining therapeutic efficacy .
Case Studies
Several case studies illustrate the biological potential of triazole-containing compounds:
- Cytotoxicity Against Cancer Cells : A study involving various synthesized triazole derivatives demonstrated selective cytotoxicity against A549 lung cancer cells with IC50 values ranging from 5.8 to 6.0 µM .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of related compounds against clinical isolates of E. coli and Klebsiella pneumoniae, showing significant antibacterial effects with MIC values below 10 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
